4-[(4-Chlorophenyl)methylsulfanyl]pyridine-2-carbothioamide
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Overview
Description
4-[(4-Chlorophenyl)methylsulfanyl]pyridine-2-carbothioamide is an organic compound with the molecular formula C13H11ClN2S2 This compound is characterized by the presence of a pyridine ring substituted with a carbothioamide group and a chlorophenylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)methylsulfanyl]pyridine-2-carbothioamide typically involves the reaction of 4-chlorobenzyl mercaptan with 2-chloropyridine-3-carbothioamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)methylsulfanyl]pyridine-2-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Chlorophenyl)methylsulfanyl]pyridine-2-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)methylsulfanyl]pyridine-2-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chlorophenyl)methylsulfanyl]pyrimidine-2-carbothioamide
- 4-[(4-Chlorophenyl)methylsulfanyl]pyridine-2-carboxamide
Uniqueness
4-[(4-Chlorophenyl)methylsulfanyl]pyridine-2-carbothioamide is unique due to the presence of both a carbothioamide group and a chlorophenylmethylsulfanyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.
Properties
CAS No. |
214359-40-7 |
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Molecular Formula |
C13H11ClN2S2 |
Molecular Weight |
294.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]pyridine-2-carbothioamide |
InChI |
InChI=1S/C13H11ClN2S2/c14-10-3-1-9(2-4-10)8-18-11-5-6-16-12(7-11)13(15)17/h1-7H,8H2,(H2,15,17) |
InChI Key |
YKSCNGXIPMQMSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC(=NC=C2)C(=S)N)Cl |
Origin of Product |
United States |
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